methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
Description
Methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 3, a ketone at position 5, and a benzoate ester linked via an amide bond at position 4. Its molecular structure combines aromatic, hydrogen-bonding, and steric features, making it a candidate for diverse pharmacological applications, including immunoproteasome inhibition . The compound’s IUPAC name and synonyms are well-documented in chemical databases, with CAS RN 851944-12-2 .
Properties
IUPAC Name |
methyl 2-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-8-24-16-17-7-11(14(21)19(9)16)13(20)18-12-6-4-3-5-10(12)15(22)23-2/h3-8H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVKPZAHAQNOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolopyrimidine core. This can be achieved by reacting 2-aminothiazole with a suitable β-dicarbonyl compound under acidic conditions to form the thiazolopyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate has shown promise in preliminary studies as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in the development of new antibiotics .
Medicine
In medicine, the compound’s potential as an anti-cancer agent is being explored. Its unique structure allows it to interact with specific molecular targets involved in cancer cell proliferation, making it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its versatility makes it valuable in various industrial applications.
Mechanism of Action
The mechanism by which methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate exerts its effects involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In cancer cells, it could interfere with signaling pathways that regulate cell growth and division, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Structural Comparisons
Core Modifications :
- N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Compound 21, ): Substituent: A furan-2-ylmethyl group replaces the benzoate ester. Activity: Moderate β1i (19%) and β5i (23%) inhibition, suggesting reduced efficacy compared to benzylamino analogs .
- Methyl 2-(2-(Benzylamino)-2-oxoacetamido)benzoate (Compound 22, ): Substituent: A benzylamino-acetamido group enhances steric bulk and hydrogen-bonding capacity. Activity: Higher β1i (31%) and β5i (32%) inhibition, indicating improved target binding .
Table 1: Structural and Activity Comparison
Physicochemical Properties
- Molecular Weight and Polarity :
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₇H₁₃N₃O₅S | 356.36 | Ester, amide, ketone |
| 2-Benzyl-5-oxo-6-carboxylic acid | C₁₄H₁₀N₂O₃S | 286.31 | Carboxylic acid, benzyl |
| Ethyl 5-(4-Bromophenyl)-6-carboxylate | C₁₆H₁₅BrN₂O₃S | 395.27 | Bromophenyl, ethyl ester |
Biological Activity
Methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core fused with a carboxamide group and a benzoate moiety. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₅N₃O₃S
- CAS Number : [Insert CAS Number]
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Preliminary studies indicate that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have shown efficacy against various bacterial strains and fungi.
- A study demonstrated that derivatives similar to this compound displayed potent activity against resistant strains of bacteria, suggesting potential use in treating infections caused by multi-drug resistant pathogens .
-
Anticancer Properties :
- Research has highlighted the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on cancer cell lines. For example, compounds have been shown to induce apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), with some derivatives exhibiting selectivity towards cancerous cells over normal cells .
- A comparative study showed that related compounds demonstrated higher cytotoxicity than established chemotherapeutics like Sorafenib in certain cancer models .
- Enzyme Inhibition :
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : Studies indicate that the compound may interfere with the cell cycle progression in cancer cells, leading to growth inhibition.
- Apoptotic Pathways Activation : The compound appears to activate intrinsic apoptotic pathways, evidenced by increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Case Studies
- Case Study on Anticancer Activity :
- In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be significantly lower than that of conventional chemotherapeutics.
- Case Study on Antimicrobial Efficacy :
- A recent study evaluated the antimicrobial activity against Staphylococcus aureus and E. coli. The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
